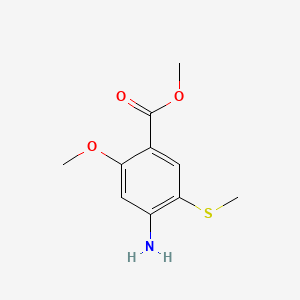

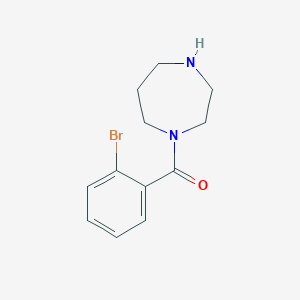

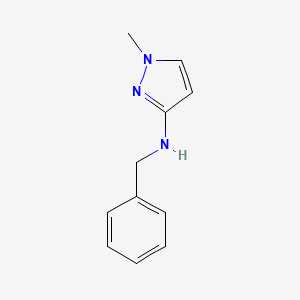

1,4-Diazepan-1-yl(4-methylphenyl)methanone

Vue d'ensemble

Description

1,4-Diazepan-1-yl(4-methylphenyl)methanone, often referred to as 4-MPM, is a synthetic compound with a variety of applications in scientific research and industrial processes. It is a heterocyclic organic compound that is composed of a five-membered ring containing two nitrogen atoms and one oxygen atom. 4-MPM is widely used in the synthesis of other compounds and as a reagent in organic synthesis. It is also used as a starting material for the synthesis of pharmaceuticals, pesticides, and other industrial chemicals.

Applications De Recherche Scientifique

Synthesis and Biological Significance

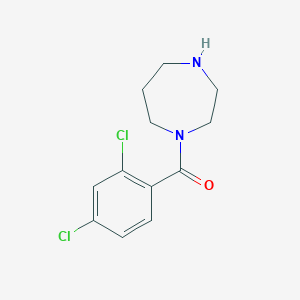

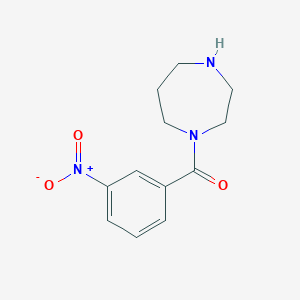

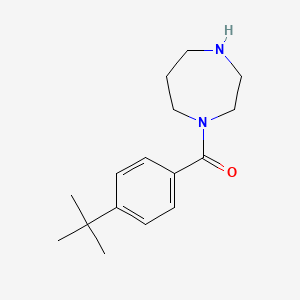

1,4-Diazepines, including derivatives such as 1,4-Diazepan-1-yl(4-methylphenyl)methanone, are recognized for their broad spectrum of biological activities. These compounds have been the focus of scientific research due to their potential pharmaceutical applications. Research has highlighted the synthetic routes, chemical reactions, and biological attributes of 1,4-diazepine derivatives, showcasing their importance in medicinal chemistry. Their significant biological activities encompass antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This positions 1,4-diazepine derivatives as promising candidates for further exploration within the pharmaceutical industry (Rashid et al., 2019).

Environmental and Analytical Considerations

The detection and analysis of drugs of abuse, including benzodiazepines and their derivatives in biological samples, have been advanced through methodologies such as Dried Blood Spot (DBS) devices. This technique has shown promise for routine analysis in forensic cases, potentially including the monitoring of this compound. The DBS method offers a non-invasive, efficient, and cost-effective approach for the detection of a wide range of substances, thereby facilitating research and clinical monitoring of drug use and exposure (Ververi et al., 2022).

Pharmacokinetics and Drug Interaction

Pharmacogenetics plays a crucial role in understanding the metabolism of antiepileptic drugs (AEDs), including those related to the benzodiazepine class. This research area explores how genetic variations affect drug metabolism and response, providing insights into personalized medicine. Although specific studies on this compound are limited, insights from the metabolism of related compounds, such as diazepam, highlight the importance of considering genetic factors in drug efficacy and safety. This knowledge aids in optimizing dosing regimens and minimizing adverse effects, thereby improving patient outcomes (Klotz, 2007).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with theHistamine H3 receptor . This receptor plays a crucial role in the central nervous system by regulating the release of various neurotransmitters.

Mode of Action

Based on its structural similarity to other compounds, it may act as anantagonist at the Histamine H3 receptor . Antagonists bind to receptors but do not activate them. This binding blocks the receptor and prevents it from interacting with other substances, inhibiting its function.

Propriétés

IUPAC Name |

1,4-diazepan-1-yl-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11-3-5-12(6-4-11)13(16)15-9-2-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXZEDYKRDPAOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.